![molecular formula C16H23NO3S B2916853 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide CAS No. 898413-17-7](/img/structure/B2916853.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Synthesis Analysis
The compound was discovered and characterized as part of a series of similar compounds. The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also demonstrated improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Tumor Proliferation Assessment
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide has been explored in the context of tumor proliferation assessment. A study evaluated the safety and dosimetry of this compound, particularly its variant 18F-ISO-1, as a marker for cellular proliferation in tumors. This study demonstrated the potential of 18F-ISO-1 in imaging tumor proliferation, showing a significant correlation between its uptake and the Ki-67 proliferation marker in various cancer types (Dehdashti et al., 2013).
DNA Repair and Poly(ADP-ribose) Synthesis
Another important area of research is the role of similar compounds in DNA repair processes. For instance, 3-Aminobenzamide, a related compound, has been studied to understand its effects on DNA break frequencies and the potential regulatory role of poly(ADP-ribose) in DNA repair. This research pointed out the complexity of 3-Aminobenzamide's cellular effects, indicating the need for more specific studies to ascertain its role in DNA repair mechanisms (Cleaver et al., 1985).
Synthesis and Characterization of Polyimides
The synthesis and characterization of novel polyimides, involving compounds like 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, represent another research application. These studies contribute to the development of new materials with potential applications in various industries (Butt et al., 2005).
DNA Precursor Metabolism Disturbances
Research has also been conducted on the disturbances in DNA precursor metabolism associated with exposure to inhibitors of poly(ADP-ribose) synthetase, such as 3-Aminobenzamide. This study explored the wide range of effects on DNA precursor metabolism and the specificity of 3-Aminobenzamide's inhibition, contributing to our understanding of cellular processes and DNA synthesis (Milam et al., 1986).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The overwhelming majority of GIRK channels exist as heteromeric complexes comprised of GIRK1 and one of the other GIRK subunits .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For example, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)10-17(15-7-8-21(19,20)11-15)16(18)14-6-4-5-13(3)9-14/h4-6,9,12,15H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRLUWQTCNDVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.